molecular formula C8H6N2O B119868 4-Hydroxyquinazoline CAS No. 491-36-1

4-Hydroxyquinazoline

Cat. No. B119868
CAS RN: 491-36-1
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline is an organic compound used to inhibit PARP (poly (ADP-ribose) synthetase), which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins . This compound specifically and potently inhibits PARP-1 .


Synthesis Analysis

4-Hydroxyquinazoline can be synthesized through a reaction involving isatoic anhydride, triethyl orthoformate, ammonium acetate, and VB 1 in ethanol . The mixture is heated to reflux for 4 hours, after which the solid is filtered off, washed with ethanol, and recrystallized from ethanol to yield the pure product .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyquinazoline is C8H6N2O . It is a planar molecule and is isomeric with other diazanaphthalenes of the benzodiazine subgroup .


Chemical Reactions Analysis

4-Hydroxyquinazoline has been used to inhibit PARP, which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins .


Physical And Chemical Properties Analysis

4-Hydroxyquinazoline has a molecular weight of 146.15 . It is soluble in DMSO, ethanol, methanol, and water .

Scientific Research Applications

Theoretical and Conceptual Studies

  • Density Functional Theory Studies

    4-Hydroxyquinazoline and its derivatives, significant in pharmacology, have been theoretically studied for their nitration reaction centers and electrophilic attack potential. Computational studies have explored molecular electrostatic potential, Milliken charge, and geometrical and NMR spectra, providing insights into the stability and reactivity of these compounds (Makhloufi et al., 2018).

  • Structure and Vibrational Assignment Studies

    Investigations into the tautomerism and conformation of 4-hydroxyquinazoline have utilized density functional theory and Moller–Plesset second-order methods. These studies reveal the stability changes in different phases and provide detailed infrared spectra, contributing to a deeper understanding of this molecule's structural dynamics (Polat & Yurdakul, 2011).

Biological and Medical Research

  • Inhibition of Poly (ADP-Ribose) Polymerase (PARP)

    4-Hydroxyquinazoline has been found to protect against ovarian failure in mice induced by immune complex injury. It has shown beneficial effects on oocyte maturation and reduced necrosis in follicular cells, highlighting its therapeutic potential in ovarian function preservation (Shepel et al., 2016).

  • Protective Effects in Immune-Mediated Liver Injury

    Studies on mice have demonstrated that 4-Hydroxyquinazoline can significantly reduce liver damage and enhance cell viability in immune-mediated hepatitis models. These findings suggest a potential therapeutic application of this compound in treating autoimmune liver diseases (Grushka et al., 2013).

Chemical Synthesis and Drug Development

  • Synthesis of Antibacterial Agents

    3-Hydroxyquinazoline-2,4-diones, a variant of 4-hydroxyquinazoline, have been synthesized and shown significant antibacterial activity. These compounds, acting as DNA gyrase inhibitors, hold promise for developing new antibacterial drugs (Tran et al., 2004).

  • Photochemical Activation for Cell Physiology Studies

    4-Hydroxyquinazoline derivatives have been used in photoactivatable forms for studying cell physiology. Their efficient release through photoactivation demonstrates their utility in precise molecular biology applications, such as gene editing (Asad et al., 2017).

Ecological Studies

  • Role in Insect Pheromones: 4-Methylquinazoline, closely related to 4-hydroxyquinazoline, has been identified as a component of the male sex pheromone in the parasitoid Nasonia vitripennis. This discovery adds to our understanding of insect communication and behavior (Ruther et al., 2007).

Safety And Hazards

4-Hydroxyquinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinazoline

CAS RN

491-36-1
Record name 4(1H)-Quinazolinone
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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Record name Quinazolin-4(1H)-one
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Record name 4-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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